1-benzyl-5-oxo-2-phenylproline

Description

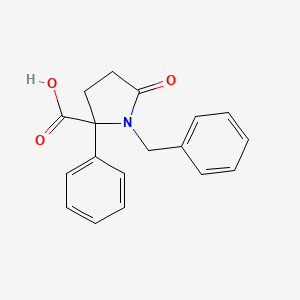

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-oxo-2-phenylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-16-11-12-18(17(21)22,15-9-5-2-6-10-15)19(16)13-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYAAZCJTCIHHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1=O)CC2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Pharmacological Investigation of 1 Benzyl 5 Oxo 2 Phenylproline Analogues

Enzyme Inhibition Studies

Endothelin Receptor (ETR) Ligand and Antagonist Activity

Recent preclinical investigations have focused on analogues of 1-benzyl-5-oxo-2-phenylproline, specifically 1,3-diaryl-5-oxo-proline derivatives, as potential ligands for endothelin receptors (ETRs). nih.govmdpi.com Endothelins are peptides involved in vascular homeostasis, and their interaction with ETA and ETB receptors, both G protein-coupled receptors, plays a crucial role in various physiological processes. nih.govmdpi.com High plasma concentrations of endothelins are associated with pathological conditions such as systemic hypertension, atherosclerosis, and pulmonary hypertension, making ETR antagonists valuable therapeutic targets. nih.gov

To evaluate the affinity of novel 1,3-diaryl-5-oxo-proline derivatives for endothelin receptors, in vitro binding assays were conducted on recombinant human ETA and ETB receptors. mdpi.com These receptors were expressed in Chinese Hamster Ovary (CHO-K1) cells, and [125I] ET-1 was utilized as the radioligand. mdpi.com The binding affinities of the synthesized compounds were determined by their ability to displace the radioligand, and the results were expressed as Ki values. mdpi.com

A series of seventeen new 1,3-diaryl-5-oxo-proline derivatives were synthesized and tested. nih.gov These compounds feature a 1,3-biaryl substituted 5-oxo-proline core. nih.govmdpi.com A key structural variation within this series was the introduction of a tri-substituted benzyl (B1604629) group at the nitrogen atom of the pyrrolidine (B122466) ring to explore receptor-ligand interactions. nih.govmdpi.com

Among the tested analogues, compound (±)-trans 3-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)methyl]-5-oxo-proline (31h) emerged as a selective ligand for the ETA receptor. mdpi.com This compound demonstrated a good affinity for the ETA receptor with a Ki value of 3.3 ± 1.1 µM, while showing no affinity for the ETB receptor. mdpi.com

In contrast, a structurally similar compound, 15a , which lacks the methylene (B1212753) spacer at the 1-position present in 31h , did not exhibit affinity for either ETA or ETB receptors. mdpi.com This finding highlights the critical role of the benzyl group at the nitrogen atom of the pyrrolidine ring for receptor binding and selectivity. The presence of this methylene spacer appears to be a key determinant for the interaction with the ETA receptor. mdpi.com

The selective ETA antagonist activity is a significant finding, as preliminary in vivo studies on other selective ETA antagonists have shown potential in counteracting the fibrotic, inflammatory, and proliferative actions of endothelin-1, particularly in the context of kidney disease. nih.gov

The binding assay results for selected compounds are summarized in the table below.

| Compound | Structure | ETA Ki (µM) | ETB Ki (µM) |

| (±)-trans 3-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)methyl]-5-oxo-proline (31h) | A 1,3-diaryl-5-oxo-proline derivative with a (4-methoxyphenyl)methyl group at the 1-position and a 1,3-benzodioxol-5-yl group at the 3-position. | 3.3 ± 1.1 | No Affinity |

| 15a | A 1,3-diaryl-5-oxo-proline derivative lacking the methylene spacer at the 1-position. | No Affinity | No Affinity |

Receptor Modulation Activities

The ability of a compound to interact with and modulate the activity of specific receptors is a fundamental aspect of its pharmacological profile. For this compound analogues, research has explored their effects on key receptors implicated in neurological function and disease.

The P2X7 receptor, an ATP-gated ion channel, is predominantly expressed on immune cells, including microglia in the central nervous system, and is involved in inflammatory processes. nih.gov Prolonged activation of the P2X7 receptor can lead to the release of pro-inflammatory cytokines, making it a therapeutic target for a variety of neuroinflammatory and neurodegenerative disorders.

A class of compounds structurally related to this compound, known as 5-oxo-prolinamide derivatives, has been investigated for their ability to antagonize the P2X7 receptor. paperdigest.org While specific data for this compound is not publicly available, the exploration of analogous structures suggests that the 5-oxoproline scaffold is of interest for developing P2X7 receptor antagonists. The general structure-activity relationship (SAR) studies on related benzyl-substituted compounds, such as 1-benzyl-5-aryltetrazoles, have demonstrated that the benzyl moiety can be a key component for potent P2X7 antagonism. nih.gov

To provide a context for the potency of P2X7 receptor antagonists, the following table includes IC50 values for several known antagonists. It is important to note that these are not analogues of this compound but serve as a reference for the range of activities observed for compounds targeting this receptor.

| Compound | Target | Assay Type | IC50 (nM) |

| Compound 1a | P2X7R | Fluorescence Assay | 0.11 ± 0.04 |

| Compound 1b | P2X7R | Fluorescence Assay | 1.49 ± 0.17 |

| Compound 1c | P2X7R | Fluorescence Assay | 0.25 ± 0.05 |

| Compound 1d | P2X7R | Competitive Binding | 7.16 ± 0.41 |

Data sourced from a study on potent P2X7R antagonists. nih.gov

The N-methyl-D-aspartate (NMDA) receptor is a crucial player in synaptic plasticity, learning, and memory. nih.gov However, its overactivation can lead to excitotoxicity, a process implicated in the pathophysiology of various neurological disorders, including stroke and neurodegenerative diseases. nih.gov Consequently, modulation of the NMDA receptor is a key strategy in the development of neuroprotective agents.

Currently, there is no publicly available preclinical data detailing the specific modulatory effects of this compound or its close analogues on the NMDA receptor. The following subsections outline the key areas of investigation that would be necessary to characterize the NMDA receptor activity of this compound class.

A primary mechanism of NMDA receptor-mediated excitotoxicity is the excessive influx of calcium (Ca2+) into neurons. nih.gov Therefore, a key characteristic of an NMDA receptor antagonist is its ability to attenuate this ion flow. In preclinical studies, this is typically assessed using cellular models, such as primary neuronal cultures or cell lines expressing NMDA receptors. Calcium imaging techniques are employed to measure changes in intracellular calcium concentrations in response to NMDA receptor activation in the presence and absence of the test compound. A reduction in the NMDA-induced calcium signal would indicate a potential antagonist effect.

The NMDA receptor is a heteromeric complex typically composed of NR1 and NR2 subunits. The NR2B subunit is of particular interest in the context of neuroprotection, as its overactivation is strongly linked to excitotoxic cell death pathways. nih.gov Some neuroprotective strategies focus on the development of antagonists that are selective for NR2B-containing NMDA receptors. Preclinical evaluation in this area would involve investigating whether this compound analogues can prevent the upregulation of the NR2B subunit that is often observed under excitotoxic conditions. This would typically be assessed using molecular biology techniques such as Western blotting or quantitative PCR in in vitro or in vivo models of neurological injury.

NMDA Receptor Modulation in Neuroprotection

Broader Biological Spectrum (Preclinical)

In vitro models of neurological damage are essential tools for the initial screening and characterization of potential neuroprotective compounds. These models allow for the investigation of a compound's ability to protect neurons from various insults, such as oxidative stress, glutamate-induced excitotoxicity, or oxygen-glucose deprivation (a model for ischemia). nih.gov

There are currently no published in vitro studies specifically evaluating the neuroprotective effects of this compound. Such studies would be crucial to determine if this compound possesses broader neuroprotective properties beyond any specific receptor modulation. A typical experimental design would involve exposing cultured neuronal cells to a neurotoxic stimulus in the presence or absence of varying concentrations of the compound and then assessing cell viability. A compound that increases cell survival in these models would be considered a candidate for further neuroprotective drug development.

Anticonvulsant Properties of Related Pyrrolidinone Hybrids

The search for novel antiepileptic drugs (AEDs) with improved efficacy and broader therapeutic windows has led to the exploration of hybrid molecules that combine structural features of known anticonvulsant agents. nih.govbenthamdirect.com Among these, pyrrolidinone-based hybrids, particularly those incorporating the pyrrolidine-2,5-dione scaffold, have emerged as a promising class of compounds with significant anticonvulsant potential in preclinical studies. nih.govbenthamdirect.com These hybrid compounds are designed to target multiple pathways involved in seizure generation and propagation, potentially offering a more comprehensive approach to epilepsy treatment. acs.orgsemanticscholar.org

The rationale behind the design of these hybrids often involves merging the structural motifs of established AEDs like ethosuximide, which contains a pyrrolidine-2,5-dione core, with other pharmacophoric elements known to confer anticonvulsant activity. nih.govbenthamdirect.com This strategy has resulted in the development of novel chemical entities with a broad spectrum of activity in various animal models of epilepsy. semanticscholar.org

Preclinical evaluation of these pyrrolidinone hybrids typically involves a battery of standardized rodent seizure models, each designed to mimic different aspects of human epilepsy. The most common of these include:

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. nih.govmdpi.com

Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for myoclonic and absence seizures and is sensitive to drugs that enhance GABAergic neurotransmission. nih.govmdpi.com

6-Hertz (6 Hz) Seizure Model: This model is considered a model of therapy-resistant focal seizures. nih.govmdpi.com

A number of pyrrolidinone hybrids have demonstrated potent activity across these models, suggesting a broad spectrum of anticonvulsant action. acs.orgmdpi.com For instance, a series of hybrid compounds derived from a pyrrolidine-2,5-dione scaffold were found to be effective in the MES, scPTZ, and 6 Hz seizure models in mice. nih.govbenthamdirect.com

One notable example is the compound N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), which has shown potent, broad-spectrum anticonvulsant activity in preclinical studies. nih.govnih.gov This compound and its analogues have demonstrated efficacy in the MES, scPTZ, and 6 Hz tests, indicating potential utility against a variety of seizure types. nih.govsemanticscholar.org Further studies on the R-enantiomer, (R)-AS-1, have also revealed robust antiseizure properties in multiple epilepsy models. semanticscholar.org

The anticonvulsant activity of these pyrrolidinone hybrids is believed to be mediated through multiple mechanisms of action. In vitro studies have suggested that these compounds can modulate neuronal voltage-sensitive sodium and L-type calcium channels, which are key targets for many existing AEDs. nih.govbenthamdirect.com The ability to interact with multiple targets may contribute to their broad spectrum of activity and potentially a more favorable side effect profile. semanticscholar.org

The following table summarizes the anticonvulsant activity of selected pyrrolidinone hybrids in preclinical models:

| Compound | MES (ED₅₀ mg/kg) | scPTZ (ED₅₀ mg/kg) | 6 Hz (32 mA) (ED₅₀ mg/kg) | Reference |

| Compound 22 | 23.7 | 59.4 | 22.4 | acs.org |

| Compound 30 | 45.6 | - | 39.5 | semanticscholar.org |

| Compound 14 | 49.6 | 67.4 | 31.3 | mdpi.com |

| Compound 33 | 27.4 | - | 30.8 | mdpi.com |

ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.

Further research into this class of compounds has also explored the incorporation of other chemical moieties, such as thiophene (B33073) rings, to enhance their anticonvulsant and antinociceptive properties. nih.gov These efforts continue to yield novel pyrrolidinone hybrids with promising preclinical profiles, highlighting the potential of this chemical scaffold in the development of next-generation antiepileptic therapies. nih.gov

Structure Activity Relationship Sar Analysis of 1 Benzyl 5 Oxo 2 Phenylproline Derivatives

Influence of N-Benzyl Substitution on Biological Activity

The N-benzyl group is a critical component influencing the pharmacological profile of 1-benzyl-5-oxo-2-phenylproline derivatives. Its presence and substitution patterns can significantly alter potency, selectivity, and even the mechanism of action.

The benzyl (B1604629) group itself plays a fundamental role in the interaction of these molecules with biological targets. In a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which share structural similarities, the N-benzyl substituent was found to be a key component in designing multi-target inhibitors of monoamine oxidase (MAO) and cholinesterase. nih.gov For the closely related 1-benzyl-5-oxopyrrolidine-2-carboximidamides, the N-benzyl moiety was integral to their neuroprotective activities. nih.gov

Systematic modifications to the phenyl ring of the N-benzyl group have yielded detailed SAR insights. Research on benzylproline derivatives as inhibitors of the glutamine transporter ASCT2 revealed that the inhibitory potency was less dependent on the specific position of the substituent on the phenyl ring and more on the hydrophobicity of that substituent. nih.gov An increase in hydrophobicity generally led to a higher apparent binding affinity. nih.gov

Further studies on different molecular scaffolds have reinforced the importance of the benzyl substitution pattern.

Selective Inhibition: In the pursuit of MAO inhibitors, compounds with a para-F (Fluorine) or para-Br (Bromine) group on the benzyl ring selectively inhibited MAO-A. nih.gov

Dual Inhibition: Derivatives with meta-Br, ortho-CH₃ (Methyl), meta-OCH₃ (Methoxy), or 2,4-(OCH₃)₂ groups on the benzyl ring were effective inhibitors of both MAO-A and MAO-B. nih.gov

Tumor Selectivity: For a series of tetrahydropyrazino[1,2-a]indole analogs, substituents with heteroatoms at the para-position of the N2-benzyl group improved selectivity against specific cancer cell lines. nih.gov Analogs with 4-CN (Cyano) or 4-OCF₃ (Trifluoromethoxy) groups showed the best activity and selectivity. nih.gov

Table 1: Effect of N-Benzyl Ring Substitutions on Biological Activity This table is interactive. Sort and filter to explore the data.

| Core Scaffold | Benzyl Ring Substitution | Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| Benzylproline | Various (2, 3, or 4-position) | ASCT2 Inhibition | Affinity increases with substituent hydrophobicity, not position. | nih.gov |

| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | para-F, para-Br | MAO-A Inhibition | Selective inhibition of MAO-A. | nih.gov |

| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | meta-Br, ortho-CH₃, meta-OCH₃ | MAO-A/B Inhibition | Dual inhibition of both MAO-A and MAO-B. | nih.gov |

| Tetrahydropyrazino[1,2-a]indole | 4-CN, 4-OCF₃ | Anti-cancer (TNBC) | Best activity and tumor selectivity. | nih.gov |

| 5-benzyl-3-pyridyl-1H-1,2,4-triazole | 3'-nitro, 4'-sec-butoxy | Xanthine Oxidase Inhibition | Favorable for inhibitory activity. | nih.gov |

Role of Pyrrolidinone Ring Substituents (e.g., Phenyl, Carboxamide)

Modifications to the pyrrolidinone ring, particularly at the C-2 and carboxamide positions, are crucial for tuning the biological activity of these derivatives.

The carboxamide moiety is a versatile functional group that can be readily modified to explore new interactions with biological targets. The carboxamide group plays an important role in the biological activity of many commercialized compounds. mdpi.com Replacing the carboxylic acid of proline with various carboxamide derivatives has proven to be a successful strategy for developing new bioactive agents.

In one study, a series of new sulphonamide pyrrolidine (B122466) carboxamide derivatives were synthesized and evaluated for antiplasmodial and antioxidant activities. nih.govplos.org These compounds were created by coupling a proline core with various substituted phenylamines, demonstrating that alterations to the N-substituent of the carboxamide group can produce compounds with micromolar efficacy against Plasmodium falciparum. nih.govplos.org

Furthermore, modifying the carboxamide to a carboximidamide group in 1-benzyl-5-oxopyrrolidine derivatives led to the discovery of potent neuroprotective agents. nih.gov One such derivative, compound 12k , demonstrated superior potency to the reference compound ifenprodil in protecting against NMDA-induced cytotoxicity. nih.gov

Table 2: Impact of Carboxamide Group Variations on Biological Activity This table is interactive. Sort and filter to explore the data.

| Core Scaffold | Variation at Carboxamide Position | Resulting Biological Activity | Reference |

|---|---|---|---|

| Sulphonamide-pyrrolidine | N-Aryl Carboxamides | Antiplasmodial, Antioxidant | nih.govplos.org |

| 1-benzyl-5-oxopyrrolidine | Carboximidamide | Neuroprotective | nih.gov |

| Flavone | Carboxamide Fragments | Antiviral (TMV) | mdpi.com |

Stereochemical Influences on Pharmacological Activity

Stereochemistry is a critical determinant of pharmacological activity, as enantiomers of a chiral drug can exhibit significant differences in potency, metabolism, and toxicity. nih.govnih.gov Biological systems are inherently chiral, and thus the two enantiomers of a drug should be considered as two distinct chemical entities. nih.gov The pyrrolidine ring contains stereogenic carbons, and the spatial orientation of its substituents can lead to vastly different biological profiles due to differential binding at target proteins. nih.gov

The three-dimensional conformation of a molecule dictates how it fits into a biological target's binding site. The five-membered pyrrolidine ring is not planar, and its flexible "pseudorotation" allows it to adopt various conformations to optimize interactions. nih.gov

Computational studies, such as molecular docking, are often used to rationalize the observed biological efficacy.

ASCT2 Inhibitors: For benzylproline-based ASCT2 inhibitors, computational analysis based on docking the inhibitors against a homology model of the transporter was consistent with experimental results, helping to explain the observed SAR. nih.gov

Neuroprotective Agents: Molecular docking of the neuroprotective compound 12k (a 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivative) indicated that it could fit well into the binding site of the NR2B subunit of the NMDA receptor. nih.gov This conformational fit is proposed to be responsible for its ability to attenuate Ca²⁺ influx and suppress NR2B upregulation, explaining its neuroprotective effects. nih.gov

These examples highlight the direct link between a molecule's conformation, its ability to bind effectively to a target, and its ultimate biological efficacy.

Comparative SAR with Other Pyrrolidine-Based Scaffolds

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its ability to explore three-dimensional space and introduce stereochemical complexity. The structure-activity relationship (SAR) of this compound and its derivatives is best understood when compared with other classes of pyrrolidine-based compounds. This comparative analysis highlights common principles and unique features that govern the biological activity of these scaffolds.

Another relevant class for comparison is the pyrrolidinone (or 2-pyrrolidone) scaffold, which shares the core lactam structure with 5-oxoproline derivatives. Research into 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has demonstrated that this scaffold can be effectively modified to produce compounds with potent anticancer and antimicrobial activities. nih.gov The introduction of various azole and hydrazone moieties at the 3-position of the pyrrolidinone ring has led to the identification of compounds with significant biological activity. nih.gov This highlights the importance of the substitution pattern on the pyrrolidinone ring itself for determining the pharmacological profile.

Furthermore, pyrrolidine-2,5-dione (succinimide) derivatives represent another important class of pyrrolidine-based compounds with a range of biological activities, including anticonvulsant and anticancer effects. The SAR of these compounds is often dictated by the nature of the substituents at both the N-1 and C-3 positions of the succinimide ring. For instance, the presence of specific aryl groups can significantly influence their biological activity.

When comparing these different pyrrolidine-based scaffolds, a recurring theme is the critical role of the substituents attached to the core ring in defining the biological activity and target specificity. For this compound derivatives, it is the interplay between the N-benzyl group, the C-2 phenyl group, and any additional functionalization on the pyrrolidine ring that will ultimately determine their pharmacological profile. The insights gained from the SAR of related scaffolds, such as the importance of hydrophobicity on the N-benzyl group from benzylproline inhibitors, provide a valuable starting point for the rational design of novel this compound derivatives with desired biological activities.

Below is an interactive data table summarizing the SAR trends across different pyrrolidine-based scaffolds.

| Scaffold | Key SAR Observations | Target/Activity |

| Benzylproline Derivatives | Increased hydrophobicity of the N-benzyl substituent enhances inhibitory potency. nih.govmssm.eduresearchgate.net | ASCT2 Inhibition |

| Positional changes of substituents on the benzyl ring have a minor effect on activity. nih.govmssm.eduresearchgate.net | ||

| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives | Introduction of azole and hydrazone moieties at the C-3 position is crucial for activity. nih.gov | Anticancer, Antimicrobial |

| Pyrrolidine-2,5-dione (Succinimide) Derivatives | Substituents at both the N-1 and C-3 positions significantly influence biological activity. | Anticonvulsant, Anticancer |

This comparative analysis underscores that while the pyrrolidine core provides a versatile framework, the specific nature and placement of substituents are the primary determinants of the biological activity for each unique scaffold.

Computational and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing critical information about binding modes and affinities.

Endothelin-A Receptor (ETAR): Molecular docking studies have been performed on derivatives of 1,3-diaryl-5-oxo-proline, a class of compounds that includes 1-benzyl-5-oxo-2-phenylproline, to investigate their interactions with the Endothelin-A receptor (ETAR). unict.itnih.gov In one such study, a selective ETAR ligand, (±)-trans 3-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)methyl]-5-oxo-proline (a compound analogous to the subject of this article), was docked into a homology model of the ETAR. unict.it The analysis suggested that the presence of a methylene (B1212753) spacer in the benzyl (B1604629) group at the 1-position provides conformational freedom to the aromatic nucleus. This flexibility is believed to allow for a more favorable binding orientation within the ETAR active site. unict.it

NR2B-NMDA Receptor: In a review of the available scientific literature, specific molecular docking investigations detailing the ligand-receptor interactions between this compound and the NR2B-NMDA receptor have not been identified. While docking studies exist for other, structurally distinct NR2B antagonists, these findings cannot be directly extrapolated to the phenylproline scaffold. nih.govnih.gov

HIV-1 Reverse Transcriptase (RT): The 1-benzyl-5-oxo-2-phenylpyrrolidine framework is recognized as a potential scaffold for non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. However, detailed molecular docking studies predicting the specific binding mode and key amino acid interactions for this compound with HIV-1 RT were not found in the reviewed literature.

Computational studies have been crucial in understanding the structural elements that govern the binding affinity and selectivity of this class of compounds for endothelin receptors. unict.itnih.gov For the analogous compound, (±)-trans 3-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)methyl]-5-oxo-proline, in vitro binding assays coupled with molecular modeling have provided quantitative data on its affinity and selectivity. unict.it The compound demonstrated a notable affinity for the ETAR while showing no affinity for the Endothelin-B receptor (ETBR), thus acting as a selective ETAR ligand. unict.it This selectivity is attributed to the conformational flexibility imparted by the methylene unit in the N-benzyl group, which appears to be a key determinant for favorable interaction with the ETAR binding site. unict.it

Table 1: Predicted Affinity and Selectivity for an Analogous 5-Oxo-Proline Derivative

| Compound Name | Target Receptor | Binding Affinity (Ki) | Selectivity Profile |

| (±)-trans 3-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)methyl]-5-oxo-proline (Compound 31h) | ETAR | 3.3 ± 1.1 µM unict.it | Selective for ETAR |

| (±)-trans 3-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)methyl]-5-oxo-proline (Compound 31h) | ETBR | No Affinity unict.it | - |

Homology Modeling of Target Receptors (e.g., Endothelin Receptors)

In the absence of a crystal structure for certain receptors, homology modeling provides a powerful alternative for constructing a three-dimensional model of the protein. This technique uses the known experimental structure of a related homologous protein (the "template") to build a model of the target protein. For the study of 5-oxo-proline derivatives, a homology model of the ETAR was constructed to facilitate molecular docking experiments. unict.itnih.gov This approach was essential for investigating the binding modes of potential ligands and gaining a deeper understanding of the structural determinants for affinity and selectivity towards the ETAR subtype. unict.it

Conformational Analysis using X-Ray Diffraction and Spectroscopic Methods

The precise three-dimensional arrangement of atoms in a molecule is critical to its chemical properties and biological activity. X-ray diffraction and spectroscopic methods are the definitive techniques for determining molecular conformation in the solid state.

X-ray diffraction studies on a closely related derivative, 1-benzyl-5-oxo-2-phenylpyrrolidine-2-carboxamide, have confirmed its conformation. The analysis revealed that the molecule adopts a "butterfly-like" conformation. Specifically, the five-membered pyrrolidine (B122466) ring exists in an envelope conformation. In this arrangement, four of the ring atoms are approximately coplanar, while the fifth atom deviates from this plane.

Table 2: Conformational Details of a 1-benzyl-5-oxo-2-phenylpyrrolidine Derivative

| Molecular Feature | Observed Conformation | Method of Determination |

| Overall Molecule | Butterfly-like | X-Ray Diffraction |

| Pyrrolidine Ring | Envelope | X-Ray Diffraction |

Table 3: Intermolecular Hydrogen Bonding in a 1-benzyl-5-oxo-2-phenylpyrrolidine Derivative Crystal

| Interaction Type | Donor | Acceptor | Resulting Motif |

| Hydrogen Bond | N—H | C=O | Centrosymmetric Dimer |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Comprehensive searches of scientific literature and chemical databases have revealed a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) studies focused exclusively on the compound this compound. While QSAR analyses are prevalent in medicinal chemistry for exploring the relationship between the chemical structures of compounds and their biological activities, dedicated research on this particular molecule appears to be limited or not publicly available.

QSAR studies typically involve the analysis of a series of structurally related compounds to develop mathematical models that correlate variations in molecular properties (descriptors) with changes in a specific biological endpoint. These studies are instrumental in predicting the activity of new compounds and guiding the design of more potent molecules.

The lack of specific QSAR data for this compound means that there are no established mathematical models, data tables of molecular descriptors, or detailed research findings that would allow for an in-depth analysis as requested. Such an analysis would require a dataset of analogues of this compound tested for a particular biological activity, which is not available in the reviewed literature.

Therefore, a detailed discussion of the QSAR of this compound, including data tables and specific research findings, cannot be provided at this time due to the absence of relevant scientific studies.

Future Research Directions and Therapeutic Implications Preclinical Focus

Design of Novel Analogues with Enhanced Selectivity and Potency

A primary avenue of future research will involve the rational design and synthesis of novel analogues of 1-benzyl-5-oxo-2-phenylproline. The goal is to systematically modify the core structure to enhance its selectivity and potency for specific biological targets. Key strategies will include:

Substitution Pattern Modification: Researchers will likely explore the impact of altering the substitution patterns on both the benzyl (B1604629) and phenyl rings. This could involve the introduction of various functional groups (e.g., electron-donating or electron-withdrawing groups) to modulate the electronic properties and steric interactions of the molecule with its target.

Bioisosteric Replacement: The replacement of key functional groups with bioisosteres is another promising approach. For instance, the carboxylic acid moiety could be replaced with other acidic functional groups to improve pharmacokinetic properties.

Conformational Constraint: Introducing conformational constraints into the proline ring or the side chains could lock the molecule into a more bioactive conformation, thereby increasing its affinity and selectivity for the target.

These synthetic efforts will be guided by computational modeling and structure-activity relationship (SAR) studies to systematically build a comprehensive understanding of how structural modifications influence biological activity.

Exploration of Alternative Biological Targets for 5-Oxo-Proline Scaffolds

While initial studies may have focused on a specific biological target for this compound, the 5-oxo-proline scaffold is a versatile pharmacophore with the potential to interact with a range of biological targets. Future research should therefore aim to explore alternative targets for this class of compounds. This can be achieved through:

Phenotypic Screening: High-throughput phenotypic screening of a library of 5-oxo-proline derivatives against a diverse panel of cell lines can help identify unexpected biological activities and potential new therapeutic applications.

Target-Based Screening: Screening against a panel of known drug targets, particularly those implicated in diseases with unmet medical needs, could reveal novel mechanisms of action for this scaffold.

Chemoproteomics: Advanced chemoproteomic approaches can be employed to identify the direct binding partners of this compound and its analogues within the cellular environment, thereby uncovering novel targets and pathways.

The identification of new biological targets will open up new avenues for the therapeutic application of this compound class in areas such as oncology, neurodegenerative diseases, and inflammatory disorders.

Advanced Preclinical Characterization in Disease Models

Once potent and selective analogues have been identified, their therapeutic potential must be rigorously evaluated in relevant preclinical disease models. This will involve a multi-pronged approach to assess both efficacy and drug-like properties. Key aspects of this advanced preclinical characterization will include:

In Vivo Efficacy Studies: The efficacy of lead compounds will be tested in well-established animal models of the target disease. These studies will aim to establish a clear dose-response relationship and to demonstrate a statistically significant therapeutic effect.

Pharmacokinetic Profiling: A comprehensive pharmacokinetic profiling will be conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. The goal is to identify candidates with favorable drug-like properties, such as good oral bioavailability and a suitable half-life.

Mechanism of Action Studies: In vivo mechanism of action studies will be performed to confirm that the observed therapeutic effect is indeed mediated by the intended biological target. This may involve the use of genetic models or the measurement of downstream biomarkers.

The data generated from these preclinical studies will be crucial for selecting the most promising candidates for further development and for designing future clinical trials.

Development of Structure-Guided Drug Discovery Approaches

To accelerate the drug discovery process and to facilitate the design of more potent and selective inhibitors, future research should focus on the development of structure-guided drug discovery approaches. This will involve:

X-ray Crystallography: Obtaining high-resolution crystal structures of this compound and its analogues in complex with their biological targets will provide invaluable insights into the molecular basis of their interaction. This structural information will guide the design of new analogues with improved binding affinity and selectivity.

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict the binding modes of new analogues and to rationalize observed structure-activity relationships. These computational tools will play a crucial role in prioritizing synthetic efforts and in designing compounds with optimized properties.

Fragment-Based Screening: Fragment-based screening approaches can be used to identify small molecular fragments that bind to the target protein. These fragments can then be grown or linked together to generate potent lead compounds.

The integration of these structural biology and computational chemistry techniques will enable a more rational and efficient drug discovery process. greeley.orgdrugtargetreview.com

Potential as Molecular Probes in Biological Systems

Beyond their therapeutic potential, derivatives of this compound can also serve as valuable molecular probes to investigate complex biological systems. By incorporating reporter groups such as fluorescent dyes or affinity tags, these molecules can be used to:

Visualize Biological Processes: Fluorescently labeled analogues can be used to visualize the localization and dynamics of their biological targets within living cells, providing insights into their cellular function.

Identify Protein-Protein Interactions: Analogues functionalized with affinity tags can be used to pull down their target proteins along with any interacting partners, thereby helping to elucidate complex protein-protein interaction networks.

Probe Enzyme Activity: The 5-oxo-proline scaffold can be incorporated into activity-based probes to monitor the activity of specific enzymes in real-time.

The development of such molecular probes will not only advance our understanding of fundamental biological processes but may also lead to the discovery of new drug targets and diagnostic markers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.